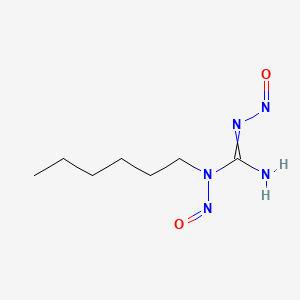

1-Hexyl-1,2-dinitrosoguanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds often exhibit distinct reactivity, stability, and applications due to variations in functional groups and molecular architecture. This article focuses on a comparative analysis with three structurally related compounds derived from the evidence:

Preparation Methods

The synthesis of 1-Hexyl-1,2-dinitrosoguanidine typically involves the reaction of hexylamine with nitrous acid, followed by nitration. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Hexyl-1,2-dinitrosoguanidine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.

Substitution: The nitroso and nitro groups can be substituted with other functional groups under appropriate conditions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Hexyl-1,2-dinitrosoguanidine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.

Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, such as enzyme inhibition assays.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain diseases where nitroso compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including explosives and propellants due to its energetic properties.

Mechanism of Action

The mechanism by which 1-Hexyl-1,2-dinitrosoguanidine exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The nitroso and nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify biological molecules. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Urea, N-hexyl-N-(1-hexyl-1,2-dihydro-2-oxo-4-pyrimidinyl)

- Molecular Formula : C₁₇H₃₀N₄O₂ | Molecular Weight : 322.446

- Applications : Urea derivatives are commonly explored in medicinal chemistry for enzyme inhibition or agrochemical uses. The pyrimidinyl group may enhance binding to biological targets.

- Synthesis: No specific synthesis details are provided, but similar compounds often involve alkylation or cyclocondensation reactions.

1-Hexyl-1,4-diaza[2.2.2]bicyclooctanium bis(trifluoromethylsulfonyl)imide

- Molecular Formula : C₁₄H₂₅F₆N₃O₄S₂ | Molecular Weight : 477.49

- Structure : A bicyclic diazonium salt with a hexyl substituent and a trifluoromethylsulfonyl (Tf₂N⁻) counterion. The rigid bicyclic framework enhances thermal stability.

- Applications : Likely used as an ionic liquid in catalysis or electrolytes due to its low volatility and high conductivity.

- Synthesis : Typically involves quaternization of the diazabicyclo scaffold with hexyl halides, followed by anion exchange with Tf₂N⁻.

1-((1-Hexyl-1,2,3-triazol-4-yl)methoxy)-2,3,4-tri-O-acetyl-β-D-xylopyranoside

- Molecular Formula : C₂₁H₂₅N₃O₈ | Molecular Weight : 447.44

- Structure: Combines a hexyl-triazole moiety with a β-D-xylopyranoside backbone. Acetyl groups enhance solubility in organic solvents.

- Applications: Potential use in glycoscience or drug delivery due to its carbohydrate-triazole hybrid structure.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), confirmed by ¹H-NMR (e.g., δ 7.42 ppm for triazole proton) and ¹³C-NMR (e.g., 144.5 ppm for triazole carbons) .

Data Table: Key Comparative Metrics

Notes on Data Limitations

- Scope : Direct data on 1-Hexyl-1,2-dinitrosoguanidine is absent; comparisons are inferred from structural analogs.

- Recommendations : Further studies should prioritize synthesizing this compound and characterizing its NMR, stability, and reactivity.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-Hexyl-1,2-dinitrosoguanidine in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ensure local exhaust ventilation to prevent inhalation of dust or aerosols .

- In case of accidental exposure, follow GHS-aligned first-aid measures (e.g., rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention) .

- Store in a tightly sealed container away from ignition sources, as nitro compounds may release toxic gases (e.g., NOx) under heat .

Q. Which spectroscopic techniques are optimal for characterizing this compound purity and structure?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the hexyl chain and nitroso group positions. Compare chemical shifts to computational predictions or analogous compounds .

- Infrared (IR) Spectroscopy : Identify characteristic N–O and C–N stretching vibrations (e.g., 1500–1600 cm−1 for nitroso groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 254 nm, calibrated with a certified reference standard .

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Guidance :

- Stepwise Optimization : Vary reaction parameters (temperature, solvent, stoichiometry) systematically. For example, use a polar aprotic solvent (e.g., DMF) to enhance nitroso group stability .

- By-Product Analysis : Monitor intermediates via thin-layer chromatography (TLC) and isolate side products for structural elucidation .

- Yield Documentation : Report yields as mean ± standard deviation across triplicate trials to account for variability .

Advanced Research Questions

Q. What experimental strategies can minimize thermal decomposition of this compound during kinetic studies?

- Methodological Guidance :

- Temperature Control : Use a jacketed reactor with a cryostat to maintain temperatures below 40°C, as nitroso compounds are thermally labile .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .

- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect decomposition intermediates (e.g., nitric oxide) .

Q. How can contradictions in reported mutagenic potencies of this compound be resolved?

- Methodological Guidance :

- Meta-Analysis Framework : Use PRISMA guidelines to systematically review literature, focusing on variables like purity (>95% vs. technical grade), assay type (Ames test vs. mammalian cell assays), and metabolic activation systems (S9 liver fractions) .

- Statistical Reconciliation : Apply ANOVA to compare datasets, accounting for batch-to-batch variability and assay sensitivity thresholds .

- Mechanistic Studies : Perform density functional theory (DFT) calculations to predict reactivity of nitroso groups with DNA bases, validating findings via LC-MS adduct analysis .

Q. What computational models are suitable for predicting the environmental fate of this compound?

- Methodological Guidance :

- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log Kow) based on structural fragments .

- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to predict adsorption/leaching behavior .

- Validation : Compare predictions with experimental soil column studies under controlled pH and humidity conditions .

Q. Data Presentation and Analysis Guidelines

-

Tables :

Parameter Condition 1 Condition 2 Condition 3 Yield (%) 62 ± 3 58 ± 5 71 ± 2 Purity (HPLC, %) 98.5 95.2 99.1 Example: Comparative synthesis yields under varying solvent systems. -

Graphs :

Q. Critical Evaluation Criteria

Properties

CAS No. |

64457-62-1 |

|---|---|

Molecular Formula |

C7H15N5O2 |

Molecular Weight |

201.23 g/mol |

IUPAC Name |

1-hexyl-1,2-dinitrosoguanidine |

InChI |

InChI=1S/C7H15N5O2/c1-2-3-4-5-6-12(11-14)7(8)9-10-13/h2-6H2,1H3,(H2,8,9,13) |

InChI Key |

MFPYYIGTHHXNNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(C(=NN=O)N)N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.